molecular formula C12H14F3NO2 B1518918 2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate CAS No. 1087797-92-9

2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate

Cat. No. B1518918
CAS RN: 1087797-92-9
M. Wt: 261.24 g/mol
InChI Key: UYRORKQILIDXHF-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate is a chemical compound with the CAS Number: 1087797-92-9 . It has a molecular weight of 261.24 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-isopropylphenylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14F3NO2/c1-8(2)9-5-3-4-6-10(9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Palladium-Catalyzed Ortho-Arylation of O-Phenylcarbamates

The study by Zhao, Yeung, and Dong (2010) explored the use of palladium catalysis for C-H bond functionalization of O-phenylcarbamates, using sodium persulfate as an oxidant. This process created a new biaryl C-C linkage, demonstrating the potential of O-carbamates as directing groups for catalytic C-H bond activation, a significant advancement in the field of organic synthesis (Zhao, Yeung, & Dong, 2010).

Chromatographic Optical Resolution

Okamoto, Aburatani, and Hatada (1990) developed 3,5-disubstituted phenylcarbamates of cellulose and amylose as chiral stationary phases for high-performance liquid chromatography. This development was significant for the optical resolution of isomers, highlighting the utility of phenylcarbamates in enhancing chromatographic techniques (Okamoto, Aburatani, & Hatada, 1990).

Chemoselective Conjugation with PEG-like Amino-Azide

Oliveira, Martins, Mafra, and Gomes (2012) reported the synthesis of N-phthaloyl-chitosan O-prop-2-ynyl carbamate for chemoselective conjugation by azide-alkyne coupling. This research contributed to the field of polymer chemistry by providing a method for the bioconjugation of chitosan, enhancing its potential applications in biomedicine and environmental science (Oliveira et al., 2012).

Scandium Trifluoromethanesulfonate in Acylation of Alcohols

Ishihara, Kubota, Kurihara, and Yamamoto (1996) discussed the use of scandium trifluoromethanesulfonate as a catalyst for the acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids. This work demonstrated the catalyst's remarkable activity, especially in the selective macrolactonization of omega-hydroxy carboxylic acids, offering valuable insights into the field of organic synthesis (Ishihara et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-propan-2-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-8(2)9-5-3-4-6-10(9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRORKQILIDXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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